molecular formula C9H16N4O B13341664 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide

Cat. No.: B13341664
M. Wt: 196.25 g/mol
InChI Key: HHBKIMPCSCCSFY-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N-ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity. After the reaction, the product is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions where the amino group is converted to a nitro group.

    Reduction: Reduction reactions can convert the carbonyl group in the amide to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: 2-(3-nitro-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide

    Reduction: 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities.

Comparison with Similar Compounds

  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-propylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide

Comparison: Compared to its analogs, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylpropanamide exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For instance, the ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C9H16N4O/c1-4-11-9(14)7(3)13-5-6(2)8(10)12-13/h5,7H,4H2,1-3H3,(H2,10,12)(H,11,14)

InChI Key

HHBKIMPCSCCSFY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=C(C(=N1)N)C

Origin of Product

United States

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